m-Iodohippuric acid - 52386-94-4

m-Iodohippuric acid

Catalog Number: EVT-269628
CAS Number: 52386-94-4
Molecular Formula: C9H8INO3
Molecular Weight: 305.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glycine, N-(3-iodobenzoyl)- (9CI) is a bioactive chemical.
Synthesis Analysis

While specific details on the synthesis of m-Iodohippuric acid are limited in the provided papers, its preparation often involves isotopic exchange reactions. One method uses molten ammonium acetate as a medium for the exchange between radioiodine (e.g., ^125I^–) and iodohippuric acid isomers at 120˚C []. This reaction is proposed to proceed via a nucleophilic second-order substitution mechanism [].

Chemical Reactions Analysis

The primary chemical reaction analyzed in the context of m-Iodohippuric acid is its liberation from conjugated molecules. This release is often facilitated by enzymes, particularly those found in renal brush border membranes. For example, m-Iodohippuric acid is released from antibody fragments conjugated with 3'-[131I]iodohippuryl N(ε)-maleoyl-L-lysine (HML) by the action of these enzymes [, ].

Mechanism of Action

The rapid clearance is primarily attributed to its recognition and active secretion by the kidneys, similar to its structural analog, o-Iodohippuric acid (Hippuran), a well-established renal function marker. When conjugated to other molecules like antibodies, its release by renal brush border enzymes allows for the rapid elimination of the radiolabel, reducing background signal and potential toxicity [, ].

Applications
  • Renal Function Studies: While not as widely used as o-Iodohippuric acid, m-Iodohippuric acid has been investigated for its potential in evaluating kidney function [, ].

  • Radiolabeling of Antibodies and Antibody Fragments: m-Iodohippuric acid serves as a valuable component in the design of radiolabeled antibodies and antibody fragments. Conjugating it to these molecules, using specific linkers like HML, allows for targeted delivery of radioactivity. The subsequent release of m-Iodohippuric acid by renal enzymes reduces renal accumulation of radioactivity, minimizing potential damage to the kidneys and improving the target-to-background ratio [, , , , , , , , , ]. This approach shows promise in improving diagnostic imaging and targeted radiotherapy.

Future Directions
  • Optimization of Cleavable Linkers: Further research is needed to optimize the cleavable linkers used to conjugate m-Iodohippuric acid to antibodies and other targeting molecules. Exploring different peptide sequences and chemical structures could enhance the specificity and efficiency of enzymatic cleavage, leading to even lower renal radioactivity levels [, ].

  • Application to other Radionuclides: While the current focus lies primarily on its use with Iodine-131, exploring the conjugation of m-Iodohippuric acid with other radionuclides like Technetium-99m or Rhenium-188 could expand its application in diagnostic imaging and targeted radiotherapy [].

3'-[¹³¹I]Iodohippuryl Nε-Maleoyl-L-lysine (HML)

Compound Description: HML is a radioiodination reagent designed to tag antibodies and release m-iodohippuric acid upon cleavage by renal brush border enzymes. [, , , ] It contains a maleimide group for antibody conjugation and a butylstannyl moiety for efficient radioiodination. [] The m-iodohippuric acid moiety is linked through a glycyl-lysine sequence, which is a substrate for renal brush border enzymes. [, ]

Relevance: HML is a prodrug designed to release m-iodohippuric acid after enzymatic cleavage. This strategy aims to reduce renal radioactivity levels often observed with radiolabeled antibodies. [, , , ] The glycyl-lysine linker in HML is cleaved to liberate m-iodohippuric acid, which is then rapidly excreted in the urine. []

Maleimidoethyl 3-(Tri-n-butylstannyl)hippurate (MIH)

Compound Description: MIH is another radioiodination reagent developed to enhance the target-selective localization of radioactivity. [] Similar to HML, it utilizes an ester bond to release m-iodohippuric acid after lysosomal degradation. [] It features a maleimide group for conjugation to antibodies and a tri-n-butylstannyl moiety for radioiodination. []

Relevance: MIH, like HML, is designed to release m-iodohippuric acid, but it relies on lysosomal degradation instead of enzymatic cleavage. [] Both reagents aim to enhance the target-selective localization of radioactivity by promoting the excretion of m-iodohippuric acid, reducing nontarget background signal. []

3'-[¹²⁵I]Iodohippuryl L-Lysine (HL)

Compound Description: HL is a low molecular weight derivative of HML used to investigate the mechanism behind the low renal radioactivity observed with HML-conjugated antibodies. [] It contains the same m-iodohippuryl moiety connected to a lysine residue via a glycyl linkage. []

Relevance: HL is a simplified analog of HML used to study the enzymatic cleavage of the glycyl-lysine linkage, ultimately responsible for releasing m-iodohippuric acid in the kidneys. [] Understanding the metabolism of HL provides insights into the metabolism and renal excretion of HML and its conjugates. []

3'-[¹²⁵I]Iodohippuryl Nε-tert-Butoxycarbonyl-L-lysine (HBL)

Compound Description: HBL is another low molecular weight derivative of HML, modified with a tert-butoxycarbonyl protecting group on the lysine side chain. [] This modification was introduced to study its effect on the enzymatic cleavage of the glycyl-lysine linkage. []

Relevance: Similar to HL, HBL is a simplified analog of HML used to investigate the enzymatic cleavage of the linker, ultimately affecting the release of m-iodohippuric acid. [] Comparing HBL with HL allowed researchers to understand the influence of the tert-butoxycarbonyl group on the enzyme kinetics and cleavage efficiency. []

[¹⁸⁸Re]Tricarbonyl(cyclopentadienylcarbonate)rhenium ([¹⁸⁸Re]CpTR-COOH)

Compound Description: [¹⁸⁸Re]CpTR-COOH is a rhenium-based radiometal chelate explored as an alternative to radioiodine for labeling antibodies. [] This compound is designed to be conjugated to peptides containing a cleavable glycyl-lysine linker. []

Relevance: While not directly releasing m-iodohippuric acid, [¹⁸⁸Re]CpTR-COOH conjugated to a glycyl-lysine linker utilizes the same strategy of renal brush border enzyme-mediated cleavage for rapid excretion. [] This approach expands the concept of using cleavable linkers for reducing renal radioactivity beyond m-iodohippuric acid-based systems. []

o-Iodohippuric Acid

Compound Description: o-Iodohippuric acid is a positional isomer of m-iodohippuric acid, with the iodine atom at the ortho position of the benzoyl ring. [, , ] It has been investigated as a radiopharmaceutical for kidney function studies. [, , ]

Relevance: o-Iodohippuric acid serves as a comparative reference for m-iodohippuric acid regarding its behavior in kidney function studies. [, , ] Studying both isomers helps elucidate the influence of iodine position on their pharmacokinetic properties and renal handling. [, , ]

p-Iodohippuric Acid

Compound Description: p-Iodohippuric acid is another positional isomer of m-iodohippuric acid, with the iodine atom at the para position of the benzoyl ring. [] It's been studied in the context of isotopic exchange reactions with radioiodine. []

Relevance: p-Iodohippuric acid, like the ortho isomer, provides a structural comparison point to understand how the position of iodine on the aromatic ring affects the chemical and radiochemical properties compared to m-iodohippuric acid. []

Properties

CAS Number

52386-94-4

Product Name

m-Iodohippuric acid

IUPAC Name

2-[(3-iodobenzoyl)amino]acetic acid

Molecular Formula

C9H8INO3

Molecular Weight

305.07 g/mol

InChI

InChI=1S/C9H8INO3/c10-7-3-1-2-6(4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)

InChI Key

JFJVYCLGHWPODH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)C(=O)NCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Glycine, N-(3-iodobenzoyl)- (9CI)

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.